[4-(4-Methoxyphenyl)piperazin-1-yl]acetic acid
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Overview
Description
[4-(4-Methoxyphenyl)piperazin-1-yl]acetic acid is a chemical compound with the molecular formula C13H18N2O3 and a molecular weight of 250.3 g/mol . It is primarily used in research settings, particularly in the fields of chemistry and biology . The compound features a piperazine ring substituted with a methoxyphenyl group and an acetic acid moiety, making it a versatile molecule for various applications .
Mechanism of Action
Target of Action
The primary target of [4-(4-Methoxyphenyl)piperazin-1-yl]acetic acid is the histamine H1 receptor . This receptor plays a crucial role in mediating allergic reactions and inflammatory responses.
Mode of Action
This compound exhibits high specific affinity for the histamine H1 receptor . By binding to this receptor, it inhibits the action of histamine, a compound that is released by cells in response to injury and in allergic and inflammatory reactions.
Biochemical Pathways
The compound’s interaction with the histamine H1 receptor affects the cholinergic transmission pathway . This pathway is involved in many physiological functions, including muscle contraction, heart rate, memory, and learning. By inhibiting acetylcholinesterase, an enzyme that breaks down acetylcholine in the synapses, the compound increases acetylcholine levels, enhancing cholinergic transmission .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the mitigation of allergic reactions and inflammatory responses. By binding to the histamine H1 receptor, it prevents histamine from exerting its effects, thereby alleviating symptoms associated with allergies and inflammation .
Biochemical Analysis
Biochemical Properties
[4-(4-Methoxyphenyl)piperazin-1-yl]acetic acid has been found to interact with acetylcholinesterase, an important enzyme in acetylcholine hydrolysis . This interaction suggests that this compound could play a role in modulating cholinergic neurotransmission .
Cellular Effects
In cellular contexts, this compound has been shown to influence cell function. For instance, it has been found to have an impact on cell signaling pathways and gene expression .
Molecular Mechanism
The molecular mechanism of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For example, it has been found to inhibit acetylcholinesterase, which could lead to increased levels of acetylcholine .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time . This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages . For instance, it has been found to decrease the number of writhings induced by acetic acid in a dose-dependent manner .
Metabolic Pathways
This compound is involved in several metabolic pathways . It interacts with various enzymes and cofactors, and can affect metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues . It interacts with transporters and binding proteins, and can affect its localization or accumulation .
Subcellular Localization
It could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(4-Methoxyphenyl)piperazin-1-yl]acetic acid typically involves the reaction of 1-(4-methoxyphenyl)piperazine with chloroacetic acid under basic conditions . The reaction proceeds through nucleophilic substitution, where the piperazine nitrogen attacks the electrophilic carbon of chloroacetic acid, leading to the formation of the desired product .
Industrial Production Methods
The process would likely include steps for purification and quality control to ensure the compound meets research-grade standards .
Chemical Reactions Analysis
Types of Reactions
[4-(4-Methoxyphenyl)piperazin-1-yl]acetic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The piperazine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Halogenated compounds and strong bases like sodium hydride (NaH) are typically used.
Major Products Formed
Oxidation: Formation of 4-(4-hydroxyphenyl)piperazin-1-yl]acetic acid.
Reduction: Formation of [4-(4-methoxyphenyl)piperazin-1-yl]ethanol.
Substitution: Various substituted piperazine derivatives depending on the substituent introduced.
Scientific Research Applications
[4-(4-Methoxyphenyl)piperazin-1-yl]acetic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological targets, such as enzymes and receptors.
Medicine: Explored for its potential therapeutic effects, particularly in the development of drugs targeting neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
1-(4-Methoxyphenyl)piperazine: Shares the methoxyphenyl group but lacks the acetic acid moiety.
2-(4-(4-Methoxyphenyl)piperazin-1-yl)acetic acid: Similar structure with slight variations in the positioning of functional groups.
Uniqueness
[4-(4-Methoxyphenyl)piperazin-1-yl]acetic acid is unique due to its combination of a piperazine ring, methoxyphenyl group, and acetic acid moiety. This structure allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a valuable compound for research and development .
Properties
IUPAC Name |
2-[4-(4-methoxyphenyl)piperazin-1-yl]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O3/c1-18-12-4-2-11(3-5-12)15-8-6-14(7-9-15)10-13(16)17/h2-5H,6-10H2,1H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCTDDWZVRYXUAY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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